molecular formula C16H13Cl2N3O3 B2382702 3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941898-19-7

3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone

Cat. No. B2382702
CAS RN: 941898-19-7
M. Wt: 366.2
InChI Key: WANYBGGFKKCNLH-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic, with a P21/c space group .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various techniques. For example, the molecular weight, linear formula, and CAS number of 2,4-dichloropyrido[2,3-d]pyrimidine have been reported .

Advantages and Limitations for Lab Experiments

DCB-MOQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of DCB-MOQ in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DCB-MOQ. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for DCB-MOQ in cancer treatment. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. Future studies may focus on elucidating the mechanism of action of DCB-MOQ in the brain and identifying potential targets for therapeutic intervention. Finally, there is a need for further studies on the safety and toxicity of DCB-MOQ, particularly in vivo.

Synthesis Methods

DCB-MOQ is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 2-amino-4-methoxypyrido[2,3-d]pyrimidine-5-carbaldehyde. This reaction results in the formation of the intermediate compound, which is then treated with methyl iodide to produce DCB-MOQ.

Scientific Research Applications

DCB-MOQ has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. DCB-MOQ has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. DCB-MOQ has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANYBGGFKKCNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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